molecular formula C20H16BrNO4 B4614381 methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B4614381
M. Wt: 414.2 g/mol
InChI Key: KDUGOAKYEPVHRV-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinone derivatives, including bromophenols and related structures, often involves multistep chemical reactions. For instance, Rezai et al. (2018) describe the synthesis of biologically active natural bromophenols and their derivatives, indicating a method that could be adapted for the synthesis of similar complex molecules. These processes typically involve the formation of pyrrolidine rings through cyclization reactions and the introduction of various substituents to achieve the desired molecular structure (Rezai et al., 2018).

Molecular Structure Analysis

The analysis of molecular structures, such as pyrrolidinone derivatives, is often conducted using X-ray crystallography and NMR spectroscopy. Zhu and Qiu (2011) provide insights into the crystal structures of Schiff bases, which are related to pyrrolidinone derivatives, showing how molecular structures can be determined and analyzed in detail. Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential chemical behavior (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Pyrrolidinone derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions. These reactions are fundamental in modifying the molecular structure to achieve desired properties or functionalities. For example, the study by Uršič et al. (2010) on the synthesis of new triazafulvalene systems through cycloaddition and substitution reactions highlights the chemical versatility of pyrrolidinone derivatives (Uršič, Svete, & Stanovnik, 2010).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be studied through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity, play a vital role in the applications of pyrrolidinone derivatives. Studies on the synthesis and characterization of these compounds provide insights into their chemical behavior under different conditions. For instance, the reaction of methyl pyrrolidine-2-carboxylate with epoxides shows the reactivity of pyrrolidine derivatives towards epoxide opening, indicating their potential in synthetic chemistry (Irwin & Wheeler, 1972).

Scientific Research Applications

Cyclization and Synthesis

The compound methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is involved in advanced synthetic chemistry research. For instance, Lisowskaya, Alajarín, and Sánchez-Andrada (2006) demonstrated a new cyclization mode of [N-(Diarylmethyleneamino)carbonimidoyl]ketenes leading to the synthesis of novel structures like 9H-Pyrazolo[3,2-b][1,3]benzoxazines, revealing its potential in the development of new organic compounds (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Antioxidant and Anticholinergic Activities

Rezai et al. (2018) explored the first synthesis of biologically active natural bromophenols and their derivatives, highlighting significant antioxidant and anticholinergic activities. This study underscores the compound's potential in medicinal chemistry, especially for its radical scavenging assays and inhibitory effects on cholinergic enzymes (Rezai et al., 2018).

Radical-Scavenging Activity

Duan, Li, and Wang (2007) characterized new brominated mono- and bis-phenols from marine red alga with potent radical-scavenging activity. Their findings indicate the compound's application in discovering new antioxidant substances derived from natural sources, showcasing its effectiveness compared to known antioxidants like butylated hydroxytoluene (Duan, Li, & Wang, 2007).

Dieckmann Cyclization Process

Boros et al. (2007) described a scalable synthesis involving the compound, highlighting its role in the Dieckmann cyclization process to produce key intermediates for pharmaceutical research. This study emphasizes the compound's utility in synthetic routes for developing HIV-1 integrase inhibitors (Boros et al., 2007).

Glycolic Acid Oxidase Inhibition

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including the compound , has shown them to be potent inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions associated with oxalate overproduction (Rooney et al., 1983).

properties

IUPAC Name

methyl (4Z)-1-(4-bromophenyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-12-18(20(25)26-2)17(11-13-3-9-16(23)10-4-13)19(24)22(12)15-7-5-14(21)6-8-15/h3-11,23H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGOAKYEPVHRV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)O)/C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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